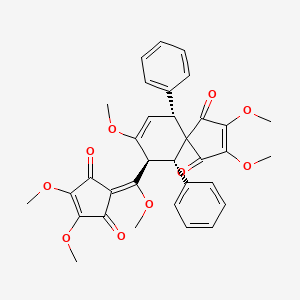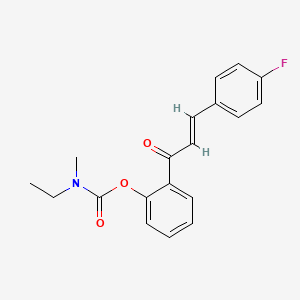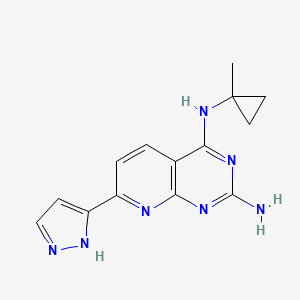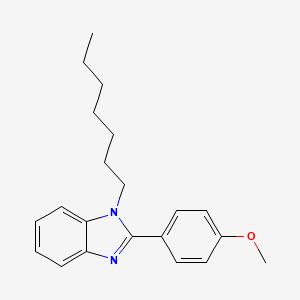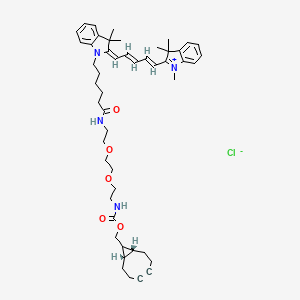
Cy5-PEG2-exo-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5-PEG2-exo-BCN is a dye derivative of Cyanine 5 (Cy5) that incorporates two polyethylene glycol (PEG) units and features the hydrophilic bidentate macrocyclic ligand BCN. This compound is utilized in the synthesis of macrocyclic complexes and participates in click chemistry reactions with azide-bearing molecules to form stable triazoles without the need for catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods
The industrial production of Cy5-PEG2-exo-BCN involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high purity and yield of the final product, which is essential for its applications in scientific research .
化学反应分析
Types of Reactions
Cy5-PEG2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry Reactions: Reacts with azide-bearing molecules to form stable triazoles without the need for catalysts.
Substitution Reactions: The PEG units and BCN ligand can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Azide-bearing Molecules: Used in click chemistry reactions to form triazoles.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water are commonly used solvents.
Major Products Formed
Stable Triazoles: Formed from click chemistry reactions with azide-bearing molecules.
科学研究应用
Cy5-PEG2-exo-BCN has a wide range of applications in scientific research, including:
作用机制
Cy5-PEG2-exo-BCN exerts its effects through its ability to participate in click chemistry reactions, forming stable triazoles with azide-bearing molecules. The molecular targets include azide groups, and the pathways involved are related to the formation of triazole rings without the need for catalysts .
相似化合物的比较
属性
分子式 |
C49H65ClN4O5 |
|---|---|
分子量 |
825.5 g/mol |
IUPAC 名称 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H64N4O5.ClH/c1-48(2)40-22-15-17-24-42(40)52(5)44(48)26-12-8-13-27-45-49(3,4)41-23-16-18-25-43(41)53(45)31-19-9-14-28-46(54)50-29-32-56-34-35-57-33-30-51-47(55)58-36-39-37-20-10-6-7-11-21-38(37)39;/h8,12-13,15-18,22-27,37-39H,9-11,14,19-21,28-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChI 键 |
BZWLYGZSPZUPID-QZYPJSSZSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


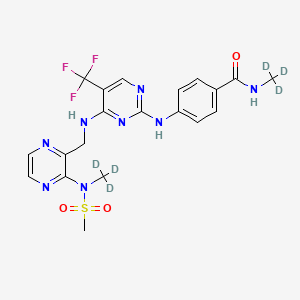
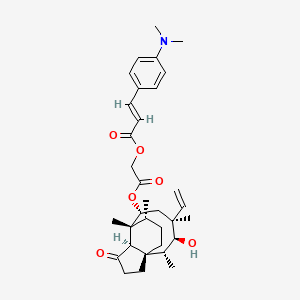
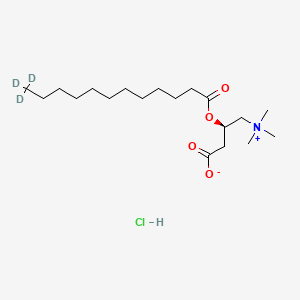
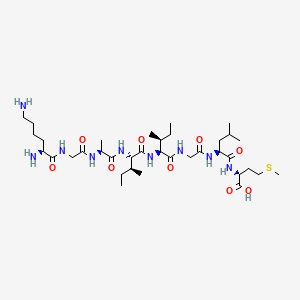
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

